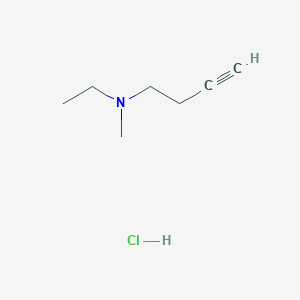

![molecular formula C19H21NO3 B2892501 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide CAS No. 1902907-34-9](/img/structure/B2892501.png)

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

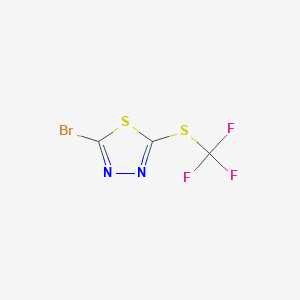

“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is a complex organic compound. It contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine . It’s also known as Obovatol, a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis.

Molecular Structure Analysis

The molecular structure of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is complex, with multiple bonds and ring structures . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .科学的研究の応用

Antibacterial Agents

The structure of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide suggests potential as an antibacterial agent. Compounds with similar structures have been synthesized and shown to possess potent antibacterial properties. They work by inhibiting key bacterial enzymes, thereby impeding bacterial growth and multiplication .

Enzyme Inhibition

This compound could serve as a moderate enzyme inhibitor. Enzyme inhibitors are crucial in the treatment of various diseases and are also used in biochemical research to understand enzyme mechanisms and metabolic pathways .

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound could be explored for their potential as inhibitors of proteases, carbonic anhydrase, and other enzymes implicated in physiological disorders such as epilepsy and osteoporosis .

Anticancer Research

Some sulfonamide derivatives, which share a part of the chemical structure with N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide, have exhibited anticancer properties. They act by disrupting the cell cycle and inhibiting histone deacetylase (HDAC), which is essential for tumor cell growth .

Organic Synthesis

The compound could be used in organic synthesis reactions to produce complex molecules like dendrimers, which have applications in drug delivery systems .

Ligands for Catalysts

The structural features of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide make it a candidate for use as a ligand in catalysts for asymmetric reactions, which are significant in producing optically active substances .

Protease Inhibitors

Given its structural similarity to known sulfonamides, this compound might act as a protease inhibitor, which could have implications in the treatment of diseases where proteolysis plays a key role .

Antiviral Research

The compound’s potential as an antiviral agent could be explored, given that related sulfonamide compounds have been used in antiviral medications. Their mode of action typically involves the inhibition of enzymes necessary for viral replication .

作用機序

Target of Action

Compounds with similar structures have been reported to have antibacterial properties . They inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .

Mode of Action

Based on the structure–activity relationship of similar compounds, it can be inferred that the compound might interact with its targets and cause changes that inhibit the growth of bacteria .

Biochemical Pathways

Similar compounds have been shown to interfere with the formation of bacterial biofilms , which are complex communities of bacteria that are resistant to antibiotics and the immune system.

Result of Action

Similar compounds have been reported to exhibit antibacterial activity by inhibiting the formation of bacterial biofilms . This suggests that N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide may have similar effects.

特性

IUPAC Name |

N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)naphthalene-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3/c21-19(16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-9-17-18(12-14)23-11-10-22-17/h1-7,14,17-18H,8-12H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYAZEKWBXRNZQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(CC1NC(=O)C3=CC=CC4=CC=CC=C43)OCCO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

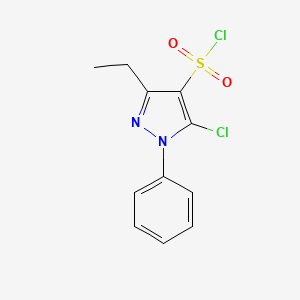

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2892418.png)

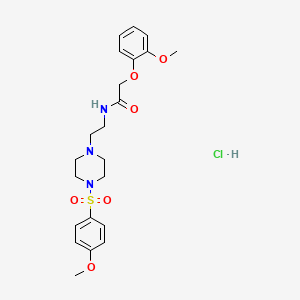

![(E)-N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2892420.png)

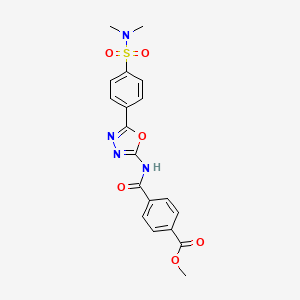

![6-Acetyl-2-(3-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2892424.png)

![N-[1-(2-methylpropyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl]adamantane-1-carboxamide](/img/structure/B2892426.png)

![3-(4-bromophenyl)-2-((3-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2892427.png)

![(3beta)-[6-[[(2S)-2-amino-(5alpha)-[(aminoiminomethyl)amino]-1-oxopentyl]amino]hexanoate],cholestan-3-ol,bis(2,2,2-trifluoroacetate)](/img/structure/B2892435.png)

![(E)-4-(Dimethylamino)-N-[3-(phenylmethoxymethyl)cyclobutyl]but-2-enamide](/img/structure/B2892440.png)